1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Overview
Description
1-(Ethoxyacetyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily in research settings.
Preparation Methods
The synthesis of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroacetate under basic conditions to form the ethoxyacetyl derivative . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(Ethoxyacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetyl group, where nucleophiles such as amines or thiols replace the ethoxy group, forming new derivatives.
Scientific Research Applications
1-(Ethoxyacetyl)piperidine-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic pathways.
Biology: This compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid is not well-documented. as a derivative of piperidine, it is likely to interact with various molecular targets and pathways. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors, receptor agonists or antagonists, and intermediates in metabolic pathways .
Comparison with Similar Compounds
1-(Ethoxyacetyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
Piperidine-4-carboxylic acid: A simpler derivative without the ethoxyacetyl group, used in similar research applications.
Isonipecotic acid: Another piperidine derivative with a carboxylic acid group, known for its activity as a GABA A receptor partial agonist.
Ethyl isonipecotate: A related compound used in the synthesis of various pharmaceuticals and chemical intermediates.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2-ethoxyacetyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-15-7-9(12)11-5-3-8(4-6-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSLSQLHRCZXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649324 | |
Record name | 1-(Ethoxyacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042796-13-3 | |
Record name | 1-(Ethoxyacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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